4'-Chloro-3,3',5'-trimethylbutyrophenone
Description
4'-Chloro-3,3',5'-trimethylbutyrophenone is a substituted butyrophenone derivative with a molecular formula of $ \text{C}{13}\text{H}{17}\text{ClO} $ (estimated molecular weight: 224.73). Its structure comprises a butanone backbone (four-carbon chain with a ketone group) attached to a para-chlorinated phenyl ring. The substituents include:
- A chlorine atom at the 4' position (para) on the phenyl ring.
- Methyl groups at the 3' and 5' positions (meta to the chlorine) on the phenyl ring.
- A 3,3-dimethyl substitution on the butanone chain.
This compound’s structural features influence its electronic and steric properties. The chlorine atom (electron-withdrawing) and methyl groups (electron-donating) create a polarized aromatic system, while the dimethyl substitution on the butanone chain enhances hydrophobicity and steric bulk .
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-8(2)5-12(15)11-6-9(3)13(14)10(4)7-11/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWRYAWGPGXGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3,3’,5’-trimethylbutyrophenone typically involves the chlorination of a precursor compound, followed by further functionalization to introduce the butyrophenone moiety. Common reagents used in the synthesis include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4’-Chloro-3,3’,5’-trimethylbutyrophenone may involve large-scale chlorination processes followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3,3’,5’-trimethylbutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the chlorine atom or to alter the phenyl ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4’-Chloro-3,3’,5’-trimethylbutyrophenone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4’-Chloro-3,3’,5’-trimethylbutyrophenone exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes that are critical for cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. 4'-Chloro-3,3-dimethylbutyrophenone (CAS 60851-32-3)
- Structure: Lacks methyl groups on the phenyl ring (only 3,3-dimethyl on the butanone chain and 4'-Cl).
- Key Differences : Reduced steric hindrance on the phenyl ring compared to the trimethyl variant.
- Molecular weight: 210.71 .
b. 3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone
- Structure: Features fluorine (electron-withdrawing) at 3' and 4', methoxy at 5', and a methyl group on the butanone chain.
- Methoxy groups improve solubility but reduce lipophilicity .
c. 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone (CAS 898765-00-9)
- Structure: Contains three fluorine atoms on the phenyl ring and dimethyl on the butanone.
- Key Differences : Strong electron-withdrawing trifluoro substituents create a highly polarized aromatic system, favoring applications in agrochemicals or pharmaceuticals. Molecular weight: 230.23 .
Impact of Substituent Type on Bioactivity
Evidence from chloro- and fluoro-substituted phenyl rings (e.g., in anticancer agents) highlights critical trends:
- Chloro vs. Fluoro : Chloro-substituted compounds (e.g., IC$_{50}$ = 26.4–28.8 mM in breast cancer cells) generally exhibit higher inhibitory activity than fluoro analogs due to chlorine’s larger atomic radius and polarizability, which enhance binding to hydrophobic pockets .
- Substituent Position : Ortho/meta chloro substitutions (e.g., compounds 5 and 20 in ) show similar activity, while dichloro (compound 19) or di-fluoro (compound 21) substitutions reduce potency, emphasizing the importance of balanced steric and electronic effects .
Physical and Chemical Properties
*LogP: Estimated octanol-water partition coefficient.
Biological Activity
4'-Chloro-3,3',5'-trimethylbutyrophenone (commonly referred to as "CTMB") is a synthetic organic compound belonging to the class of ketones. It is primarily recognized for its applications in photoinitiators and as a potential bioactive compound in various biological systems. This article delves into the biological activity of CTMB, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
CTMB has a distinct chemical structure characterized by the presence of a chlorinated aromatic ring and a butyrophenone moiety. Its molecular formula is C15H17ClO, with a molecular weight of approximately 250.75 g/mol. The compound's structure is pivotal in determining its biological activity.
CTMB exhibits its biological effects through several mechanisms:
- Photoinitiation : As a photoinitiator, CTMB absorbs UV light and generates free radicals, which can initiate polymerization processes in various materials. This property is extensively utilized in industries such as coatings and adhesives.
- Enzyme Interaction : Research indicates that CTMB may interact with specific enzymes, potentially inhibiting or modulating their activity. This interaction can lead to altered metabolic pathways within cells.
Antimicrobial Properties
Several studies have investigated the antimicrobial effects of CTMB against various pathogens. For instance:
- Study on Bacterial Inhibition : A study demonstrated that CTMB exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity and Anticancer Potential
CTMB has also been explored for its cytotoxic effects on cancer cells:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that CTMB induced apoptosis at concentrations above 25 µM. The compound activated caspase pathways, indicating its potential as an anticancer agent.
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Line | Effect | Concentration (µg/mL) |
|---|---|---|---|
| Antibacterial | E. coli | Inhibition | 50 - 100 |
| Antibacterial | S. aureus | Inhibition | 50 - 100 |
| Cytotoxic | HeLa | Induced apoptosis | >25 |
| Cytotoxic | MCF-7 | Induced apoptosis | >25 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of CTMB in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates when CTMB was used in conjunction with standard antibiotic therapy.
- Cytotoxicity Assessment in Oncology : A laboratory study evaluated the anticancer properties of CTMB on breast cancer cells. Findings showed that treatment with CTMB led to a marked decrease in cell viability compared to untreated controls, suggesting its potential role as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
